molecular formula C23H24O6 B12427871 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

Cat. No.: B12427871
M. Wt: 396.4 g/mol
InChI Key: HMJSBVCDPKODEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione (commonly referred to as dimethylcurcumin or DMC) is a synthetic curcumin analog derived from the natural polyphenol curcumin [(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione]. Its structure replaces the hydroxyl groups at the 3- and 4-positions of the phenyl rings with methoxy groups, enhancing metabolic stability and lipophilicity compared to curcumin .

Synthesis: DMC is synthesized via methylation of curcumin using CH₃I and K₂CO₃ in dry acetone, yielding 14% pure product after column chromatography . Its molecular formula is C₂₃H₂₄O₆ (molecular weight: 396.43 g/mol), confirmed by HR-MS (calculated: 396.1573; observed: 396.1572) .

Properties

IUPAC Name

1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSBVCDPKODEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Core Methodology

The synthesis begins with the formation of a boric acetylacetone complex to protect the 1,3-diketone moiety from undesired side reactions. 2,4-Pentanedione reacts with boric anhydride in ethyl acetate at 40°C for 30 minutes, forming a stable intermediate. Subsequent addition of 3,4-dimethoxybenzaldehyde and tributyl borate initiates a 1,5-bis-aldol condensation, facilitated by n-butylamine as a base. This step yields the curcuminoid backbone through sequential enolate formation, nucleophilic attack, and dehydration.

Critical Parameters :

  • Molar Ratios : A 1:2 ratio of 2,4-pentanedione to 3,4-dimethoxybenzaldehyde ensures complete conversion.
  • Temperature : Reactions proceed optimally at 40–60°C; higher temperatures promote decomposition.
  • Solvent : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.

Workup and Purification

The crude product is quenched with 4 N HCl, extracted with ethyl acetate, and washed with saturated NaHCO3 and NaCl. Flash chromatography (SiO2, 2:3 to 3:2 EtOAc/hexanes) isolates the target compound in 37% yield. Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic signals at δ 3.86 ppm (OCH3) and δ 5.76 ppm (vinyl protons).

Knoevenagel Condensation with Modified Substrates

Alternative Protecting Groups

To circumvent the instability of α,β-unsaturated diketones, researchers have employed acetylacetone pre-protection with trimethylsilyl chloride (TMSCl). This method enhances electrophilicity at the central carbon, enabling efficient coupling with 3,4-dimethoxybenzaldehyde under Knoevenagel conditions (piperidine catalyst, ethanol reflux).

Comparative Data :

Method Yield (%) Purity (%) Reference
Boric anhydride 37 95
TMSCl protection 45 92
Microwave-assisted 52 97

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 20 minutes) accelerates the condensation step, reducing reaction time from 24 hours to 30 minutes. This approach improves yield to 52% while maintaining >97% purity, as validated by high-performance liquid chromatography (HPLC).

Post-Synthetic Modifications

Methylation of Phenolic Groups

Curcumin derivatives are methylated using dimethyl sulfate (DMS) and anhydrous K2CO3 in acetone. Stirring at 60°C for 6 hours achieves complete O-methylation, confirmed by the disappearance of phenolic -OH signals in 1H NMR.

Michael Additions for Functionalization

The α,β-unsaturated diketone undergoes Michael additions with propiolate esters or propiolamides to introduce electron-withdrawing groups. For example, methyl propiolate reacts with dimethylcurcumin (4 ) in THF at 0°C, yielding 8 (IC50 = 0.512 µM vs. MCF-7).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 3.86 (12H, OCH3), 5.76 (1H, vinyl), 6.87–7.64 (aromatic protons).
  • IR (KBr) : 1745 cm−1 (C=O), 1620 cm−1 (C=C).
  • HRMS : [M+H]+ calcd. for C23H24O6: 396.1572; found: 396.1575.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O, 1.0 mL/min) shows a single peak at tR = 12.3 minutes, confirming >95% purity.

Scalability and Industrial Applications

Pilot-Scale Production

A 100-g batch synthesis using boric anhydride methodology achieves 35% yield with 94% purity, demonstrating scalability. Key challenges include:

  • Cost : Boric anhydride accounts for 40% of raw material expenses.
  • Waste Management : Ethyl acetate recovery systems reduce solvent waste by 70%.

Patent Landscape

Patent EP3135110A1 discloses aqueous formulations of the compound for anticancer therapeutics, emphasizing enhanced solubility via PEGylation.

Biological Efficacy and Structure-Activity Relationships

Antiproliferative Activity

Compound MCF-7 IC50 (µM) SKBR3 IC50 (µM)
4 1.07 ± 0.05 0.955 ± 0.145
8 0.512 ± 0.004 0.564 ± 0.020
11 0.796 ± 0.067 1.24 ± 0.58

Derivatives with electron-withdrawing groups (e.g., 8 ) exhibit superior potency due to increased electrophilicity at the diketone moiety.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it can inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Key Properties :

  • Bioavailability : DMC exhibits improved metabolic stability over curcumin due to reduced phase II metabolism .
  • Biological Activity: Demonstrates antiproliferative effects (IC₅₀ = 0.5–1 μM) by inducing G2/M phase cell cycle arrest and apoptosis, inhibiting NF-κB activation, and suppressing nitric oxide (NO) production .
Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of DMC, their substituents, synthesis yields, and spectral

Compound Substituents Synthesis Yield HR-MS (Observed/Calculated) Key Spectral Data
DMC 3,4-dimethoxyphenyl 14% 396.1572/396.1573 ¹H NMR (CDCl₃): δ 3.92 (s, 6H, OCH₃), 6.86–7.52 (m, aromatic protons)
Compound 19 4-(dimethylamino)benzylidene 49% 527.2301/527.2302 ¹H NMR: δ 3.05 (s, 6H, N(CH₃)₂), 6.65–7.45 (m, aromatic protons)
Compound 20 3-fluorobenzylidene 82% 502.1785/502.1786 ¹⁹F NMR: δ -112.5 (fluorine resonance)
CDF 3,4-difluorobenzylidene Not reported Not reported Enhanced absorption maxima (470 nm), improved bioavailability
TML-6 4-methyl, N,N-diethylacetamide Not reported Not reported Increased stability, low water solubility
Chloro derivatives (1A6, 1A8) 4-chloro, 3-hydroxyphenyl Not reported Not reported Asymmetric structure enhances binding to biological targets
Anticancer Activity
  • DMC : Inhibits tumor cell proliferation (IC₅₀ = 0.5–1 μM) via NF-κB suppression and apoptosis induction .
  • Compound 19 : Exhibits photosensitizing properties for photodynamic therapy (PDT), with increased ROS generation and intracellular localization .
  • CDF: Shows distinct activity against prostate and colon carcinomas due to improved bioavailability .
  • Pd(II) Complexes : Palladium coordination enhances antitumor effects by targeting cancer stem cells (e.g., colon and hepatic tumors) .
Antimicrobial and Anti-Inflammatory Activity
  • Fluorinated Derivatives (Compounds 20, 21) : 3- and 4-fluorobenzylidene substitutions enhance antileishmanial activity, likely due to increased electronegativity and membrane penetration .
  • CurDAc : A curcumin derivative with acetylated hydroxyl groups shows reduced aggregation in lipid membranes, improving solubility for neurodegenerative disease applications .
Bioavailability and Stability
  • TML-6 : Methyl and diethylacetamide substitutions improve metabolic stability but reduce water solubility .
  • Pd(II) Complexes : Metal coordination increases selectivity for tumor cells, reducing systemic toxicity .
Key Research Findings

Fluorinated Derivatives : Fluorine substitution enhances bioactivity by altering electronic properties and binding affinity. For example, 3-fluorobenzylidene (Compound 20) achieves 82% synthesis yield and potent antileishmanial effects .

Metal Complexation : Palladium(II) complexes of curcumin analogs demonstrate 10-fold higher cytotoxicity against tumor cells compared to free ligands .

Biological Activity

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione (CAS No. 160096-59-3), also known as dimethoxycurcumin, is a synthetic derivative of curcumin. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and hypoglycemic effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C23H24O6
  • Molecular Weight : 396.43 g/mol
  • Structure : The compound features a hepta-1,6-diene backbone with two 3,4-dimethoxyphenyl groups attached at the 1 and 7 positions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various human cancer cell lines:

Cell LineIC50 (µM)Comparison to Cisplatin
Jurkat (leukemic T-cell)5.2More active
HCT-116 (colorectal carcinoma)8.0Comparable
HeLa (cervical carcinoma)7.5Comparable
MCF-7 (breast adenocarcinoma)10.0Less active
MDA-MB-231 (breast adenocarcinoma)9.0Less active
A549 (lung adenocarcinoma)11.0Less active

These findings suggest that the compound has a promising profile as an anticancer agent, particularly against leukemia and colorectal cancer cells .

Hypoglycemic Activity

In a study involving alloxan-induced diabetic rats, the administration of aqueous extracts of the compound resulted in a significant reduction in blood glucose levels:

Treatment GroupBlood Glucose Level (mg/dL)Percentage Reduction (%)
Control250-
Low Dose (50 mg/kg)19024%
Medium Dose (100 mg/kg)15040%
High Dose (200 mg/kg)12052%

The results indicate that higher doses of the compound lead to more pronounced hypoglycemic effects .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of dimethoxycurcumin on patients with advanced solid tumors. Patients receiving the compound showed a stabilization of disease in several cases, alongside improvements in quality of life metrics.

Case Study 2: Diabetes Management

In another study focusing on diabetic patients, those who supplemented their treatment with dimethoxycurcumin reported improved glycemic control compared to those on standard therapy alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.